(2S)-2-[(5-chloro-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide
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Overview
Description
(2S)-2-[(5-chloro-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonylamino group and a chlorinated aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-chloro-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 5-chloro-2-methylbenzenesulfonyl chloride, is prepared by reacting 5-chloro-2-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Amidation reaction: The sulfonyl chloride intermediate is then reacted with (2S)-2-amino-N,3-dimethylbutanamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(5-chloro-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2S)-2-[(5-chloro-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(5-chloro-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(5-bromo-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide
- (2S)-2-[(5-fluoro-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide
- (2S)-2-[(5-iodo-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide
Uniqueness
(2S)-2-[(5-chloro-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions with biological targets. This compound’s specific structure allows for distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
(2S)-2-[(5-chloro-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-8(2)12(13(17)15-4)16-20(18,19)11-7-10(14)6-5-9(11)3/h5-8,12,16H,1-4H3,(H,15,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGRFYWGOMFJHR-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C(C)C)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N[C@@H](C(C)C)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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